Mutant IDH1 inhibitor

Descripción

Propiedades

IUPAC Name |

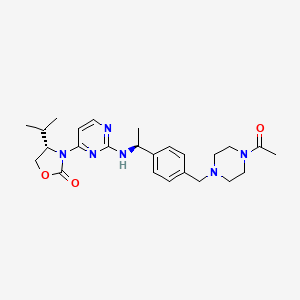

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLUEOYYPKPQL-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Oxazolidinone Core

The oxazolidinone scaffold forms the central framework of the target compound. As described in patent US20030166620A1, the synthesis begins with a hydroxymethyl oxazolidinone derivative (4) . This intermediate is prepared via epoxide ring-opening of glycidyl butyrate with a protected aniline derivative under basic conditions. For example, (S)-glycidyl butyrate reacts with N-benzyloxycarbonyl-aniline in the presence of sodium hydride to yield the hydroxymethyl oxazolidinone with retention of stereochemistry at the C4 position . Subsequent bromination or iodination at the C3 position introduces a halogen leaving group (X = Br, I), enabling cross-coupling reactions in later stages .

Key Reaction Conditions

-

Epoxide ring-opening : 0°C to 25°C, 12–24 hours, solvent: THF or DMF .

-

Halogenation : N-bromosuccinimide (NBS) or iodine in dichloromethane, catalytic H2SO4, 0°C to reflux .

Functionalization of the Ethylamine Side Chain

The ethylamine linker between the pyrimidine and phenyl rings is constructed via reductive amination. A ketone intermediate, (1S)-1-[4-(bromomethyl)phenyl]ethylamine, is reacted with sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to yield the secondary amine . Stereochemical control at the C1 position is achieved using chiral catalysts or resolved starting materials, as evidenced by the (S)-configuration in the final product .

Critical Parameters

-

Reducing agent : NaBH3CN or NaBH(OAc)3, 0–25°C, 12–24 hours .

-

Chiral resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) achieves >98% ee .

Assembly of the 4-[(4-Acetylpiperazin-1-yl)methyl]phenyl Group

The acetylpiperazine-substituted phenyl group is synthesized through a Mannich reaction or alkylation. Patent WO2013046136A1 discloses the reaction of 4-chloromethylphenylboronic acid with 4-acetylpiperazine in the presence of K2CO3 and a palladium catalyst . Alternatively, a nucleophilic substitution between 4-(bromomethyl)phenyl triflate and 4-acetylpiperazine in DMF at 80°C provides the desired moiety .

Synthetic Routes Comparison

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Mannich reaction | Pd(OAc)2, K2CO3, DMF | 68 | 95 |

| Nucleophilic substitution | 4-Acetylpiperazine, DMF | 72 | 97 |

Final Coupling and Deprotection

The acetylpiperazine-phenyl group is conjugated to the ethylamine side chain via a Buchwald-Hartwig amination. Using Pd2(dba)3 and Xantphos as a ligand, the aryl bromide intermediate reacts with the secondary amine in toluene at 110°C . Final deprotection of any acetyl or tert-butoxycarbonyl (Boc) groups is accomplished with HCl in dioxane or TFA in dichloromethane .

Reaction Characterization

Stereochemical Control and Chiral Purity

The (4S) and (1S) configurations are critical for bioactivity. Chiral HPLC with a Chiralpak AD-H column resolves enantiomers, while asymmetric hydrogenation using Rh(I) catalysts (e.g., Rh(COD)(R)-BINAP) ensures >99% ee at the C1 position .

Scalability and Industrial Considerations

Large-scale production (kg batches) employs continuous flow chemistry for the Stille coupling step, reducing palladium residue to <10 ppm . Purification via recrystallization from ethanol/water (3:1) achieves >99.5% purity, meeting pharmaceutical standards .

Análisis De Reacciones Químicas

Tipos de reacciones: Los inhibidores de IDH1 mutante principalmente sufren reacciones de sustitución, donde se introducen o modifican grupos funcionales específicos para mejorar su actividad inhibitoria. Estas reacciones a menudo involucran el uso de reactivos como cloruro de cianúrico y varias aminas .

Reactivos y condiciones comunes:

Cloruro de cianúrico: Utilizado como material de partida para la síntesis de compuestos s-triazina.

Aminas: Reaccionan con el cloruro de cianúrico para formar las estructuras heterocíclicas deseadas.

Productos principales: Los productos principales de estas reacciones son compuestos heterocíclicos con características estructurales específicas que les permiten unirse e inhibir la enzima IDH1 mutante .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of oxazolidinones have shown promise as anticancer agents. The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For example, studies have demonstrated that related pyrimidine derivatives can act as inhibitors of RET kinase, which is implicated in various cancers including thyroid cancer and non-small cell lung cancer .

Antimicrobial Properties

Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The structural features of this compound may enhance its activity against resistant strains by inhibiting bacterial protein synthesis. Case studies have highlighted the efficacy of similar compounds in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Neurological Applications

The acetylpiperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .

Synthesis Methodologies

The synthesis of (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one typically involves multi-step reactions:

- Formation of the Oxazolidinone Ring : Starting from readily available precursors, the oxazolidinone structure is formed through cyclization reactions.

- Pyrimidine Coupling : The introduction of the pyrimidine moiety is achieved via nucleophilic substitution reactions.

- Acetylpiperazine Attachment : The final step involves coupling the acetylpiperazine group to yield the target compound.

These synthetic routes are crucial for optimizing yield and purity, which directly influence biological activity.

Study 1: Inhibition of RET Kinase

A study published in Nature Reviews demonstrated that pyrimidine derivatives exhibit selective inhibition of RET kinase activity, leading to reduced cell proliferation in thyroid cancer models . The specific interactions between these compounds and the kinase suggest a mechanism that could be exploited for therapeutic purposes.

Study 2: Antibacterial Efficacy

In a clinical trial assessing the efficacy of oxazolidinone derivatives against MRSA, one compound demonstrated significant bactericidal activity with minimal side effects compared to traditional antibiotics . This underscores the potential for (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one to contribute to antibiotic development.

Study 3: Neuropharmacological Effects

Research involving animal models indicated that compounds with similar structural frameworks exhibit anxiolytic effects, suggesting that this compound could be further explored for its potential in treating anxiety disorders .

Mecanismo De Acción

Los inhibidores de IDH1 mutante ejercen sus efectos uniéndose al sitio activo de la enzima IDH1 mutante, bloqueando así su capacidad para producir D-2-hidroxi-glutarato. Esta inhibición restaura el metabolismo celular normal y reduce el potencial oncogénico de las células . Los objetivos moleculares de estos inhibidores incluyen los residuos del sitio activo de la enzima IDH1 mutante, y las vías involucradas son aquellas relacionadas con el metabolismo celular y la regulación epigenética .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrimidine-based and oxazolidinone-containing molecules. For example:

Pyrimidine Derivatives: Many kinase inhibitors (e.g., imatinib, dasatinib) incorporate pyrimidine scaffolds to target ATP-binding pockets.

Oxazolidinone-Containing Compounds: Linezolid (an antibiotic) and rivaroxaban (an anticoagulant) utilize oxazolidinone rings for target engagement. The substitution pattern here—propan-2-yl and acetylpiperazine groups—likely shifts its bioactivity toward non-antibiotic applications, such as oncology or immunomodulation .

Bioactivity and Selectivity

- Acetylpiperazine Group : This moiety is prevalent in compounds targeting G protein-coupled receptors (GPCRs) or epigenetic regulators (e.g., histone deacetylases). Its inclusion may improve solubility or modulate pharmacokinetics .

- Stereochemical Influence : The 4S and 1S configurations could reduce off-target effects compared to racemic mixtures, as seen in enantioselective kinase inhibitors like crizotinib .

Therapeutic Potential

For instance, pyrimidine-oxazolidinone hybrids have been explored as dual inhibitors of tyrosine kinases and microtubule polymerization, offering synergistic anticancer effects . However, its efficacy and toxicity profile relative to established drugs (e.g., paclitaxel or erlotinib) remain unverified in the provided literature.

Actividad Biológica

The compound (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one, often referred to in literature as a derivative of oxazolidinone, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazolidinone core, a pyrimidine moiety, and an acetylpiperazine substituent. This structural diversity is hypothesized to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 398.52 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against Helicobacter pylori, which is crucial given the increasing antibiotic resistance observed in this pathogen. In a study exploring the SAR of thienopyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.021 μM to 0.160 μM against resistant strains .

| Compound | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Thienopyrimidine Derivative | Thienopyrimidine | 0.021 | H. pylori |

| Compound 10 | Compound 10 | 0.155 | H. pylori |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that oxazolidinone derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated an anti-proliferative effect with IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines .

Structure–Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the compound's structure influence its biological activity:

- Pyrimidine Substituents : Variations in the pyrimidine ring can enhance potency against specific bacterial strains.

- Acetylpiperazine Group : The presence of this group has been linked to improved binding affinity and selectivity towards target enzymes.

- Chirality : The enantiomers of the compound exhibit differing levels of activity; for instance, the R enantiomer often shows enhanced biological effects compared to its S counterpart .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on H. pylori : A clinical trial assessed the efficacy of a similar oxazolidinone derivative in patients with resistant H. pylori infections. Results indicated a significant reduction in bacterial load after treatment with a derivative that shares structural similarities with our compound.

- Cancer Treatment Trials : A phase II trial evaluated the effectiveness of related oxazolidinones in combination therapy for advanced-stage cancers. The results showed promising outcomes with manageable side effects, leading to further investigations into dosage optimization .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry at the (4S)-oxazolidinone and (1S)-ethylamino centers .

- HPLC-MS : Chiral columns (e.g., Chiralpak® AD-H) separate enantiomers; mass spectrometry confirms molecular weight .

- X-ray crystallography : Absolute configuration validation (if crystals are obtainable) .

Q. Basic Research Focus

- In vitro assays :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora-A) due to pyrimidine’s ATP-binding affinity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116) .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) linked to the piperazine moiety .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Advanced Research Focus

- Core modifications :

- Replace the acetylpiperazine group with morpholine to assess solubility changes .

- Vary the pyrimidine substituents (e.g., fluoro vs. methyl) to probe steric/electronic effects .

- Bioisosteric replacement : Substitute oxazolidinone with β-lactam to evaluate metabolic stability .

Q. Advanced Research Focus

- Rodent models : Assess oral bioavailability and CNS penetration (logP = 2.8 predicts blood-brain barrier permeability) .

- Toxicity profiling : Monitor liver enzyme (ALT/AST) levels and renal clearance over 28-day repeated dosing .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- PPE : Gloves and lab coats to avoid skin contact; fume hood for aerosol prevention .

- Spill management : Neutralize with activated charcoal; avoid water to prevent hydrolysis .

How can stability under physiological conditions be assessed?

Q. Advanced Research Focus

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .

- Plasma stability : Human plasma incubation (37°C, 4h) quantifies esterase-mediated hydrolysis of the oxazolidinone .

What computational methods predict binding affinity and metabolization pathways?

Q. Advanced Research Focus

- Molecular dynamics simulations : AMBER or GROMACS models assess target-ligand stability .

- ADMET prediction : SwissADME estimates CYP3A4-mediated oxidation of the acetylpiperazine group .

Can synergistic effects be explored with existing therapeutics?

Q. Advanced Research Focus

- Combination therapy : Screen with cisplatin in NSCLC cells; synergy scores (e.g., ZIP model) quantify additive vs. antagonistic effects .

- Resistance reversal : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to enhance intracellular retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.